molecular formula C10H10N2O2 B13930918 2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol CAS No. 61532-55-6

2,3-Dihydrobenzimidazo(1,2-b)oxazole-2-methanol

Cat. No.: B13930918
CAS No.: 61532-55-6
M. Wt: 190.20 g/mol
InChI Key: KMQXBSMPCAVNEQ-UHFFFAOYSA-N
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Description

Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- is a heterocyclic compound that features a fused oxazole and benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by reduction to yield the 2,3-dihydro derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxazole derivative.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[3,2-a]benzimidazole, 2-ethyl-2,3-dihydro-: Similar structure with an ethyl group instead of a methanol group.

    Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-: Features a methyl group at the 2-position.

Uniqueness

Oxazolo[3,2-a]benzimidazole-2-methanol, 2,3-dihydro- is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its bioactivity in medicinal applications .

Properties

CAS No.

61532-55-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethanol

InChI

InChI=1S/C10H10N2O2/c13-6-7-5-12-9-4-2-1-3-8(9)11-10(12)14-7/h1-4,7,13H,5-6H2

InChI Key

KMQXBSMPCAVNEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC3=CC=CC=C3N21)CO

Origin of Product

United States

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